Cas no 52025-51-1 (N2,N2-dipropylpyridine-2,5-diamine)

N2,N2-dipropylpyridine-2,5-diamine is a substituted pyridine derivative featuring dipropylamino groups at the 2-position and an amino group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The dipropyl substitution enhances lipophilicity, which may improve solubility in nonpolar solvents and influence binding interactions in molecular applications. Its pyridine core offers stability and reactivity, making it suitable for further functionalization or coordination chemistry. The compound’s structural features suggest utility in the development of ligands, catalysts, or bioactive molecules, though specific applications depend on further derivatization and characterization.
N2,N2-dipropylpyridine-2,5-diamine structure
52025-51-1 structure
Product Name:N2,N2-dipropylpyridine-2,5-diamine
CAS No:52025-51-1
MF:C11H19N3
MW:193.288662195206
CID:3249123
PubChem ID:16772620
Update Time:2025-05-30

N2,N2-dipropylpyridine-2,5-diamine Chemical and Physical Properties

Names and Identifiers

    • 2,5-PYRIDINEDIAMINE, N2,N2-DIPROPYL-
    • N2,N2-Dipropyl-2,5-pyridinediamine
    • N2,N2-dipropylpyridine-2,5-diamine
    • SB54787
    • N2,N2-dipropyl-pyridine-2,5-diamine
    • F1908-1773
    • SCHEMBL3883305
    • 52025-51-1
    • BCHVCLRGYHXZHE-UHFFFAOYSA-N
    • AKOS000129011
    • 2-N,2-N-dipropylpyridine-2,5-diamine
    • Inchi: 1S/C11H19N3/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3
    • InChI Key: BCHVCLRGYHXZHE-UHFFFAOYSA-N
    • SMILES: C1(N(CCC)CCC)=NC=C(N)C=C1

Computed Properties

  • Exact Mass: 193.157897619Da
  • Monoisotopic Mass: 193.157897619Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 42.2Ų

N2,N2-dipropylpyridine-2,5-diamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N306276-100mg
n2,n2-dipropylpyridine-2,5-diamine
52025-51-1
100mg
$ 95.00 2022-06-03
TRC
N306276-500mg
n2,n2-dipropylpyridine-2,5-diamine
52025-51-1
500mg
$ 365.00 2022-06-03
TRC
N306276-1g
n2,n2-dipropylpyridine-2,5-diamine
52025-51-1
1g
$ 570.00 2022-06-03
Matrix Scientific
051818-500mg
N2,N2-Dipropyl-2,5-pyridinediamine
52025-51-1
500mg
$250.00 2021-06-27
Matrix Scientific
051818-1g
N2,N2-Dipropyl-2,5-pyridinediamine
52025-51-1
1g
$400.00 2021-06-27
Matrix Scientific
051818-2.500g
N2,N2-Dipropyl-2,5-pyridinediamine
52025-51-1
2.500g
$800.00 2021-06-27
Life Chemicals
F1908-1773-0.25g
N2,N2-dipropylpyridine-2,5-diamine
52025-51-1 95%+
0.25g
$358.0 2023-09-07
Life Chemicals
F1908-1773-0.5g
N2,N2-dipropylpyridine-2,5-diamine
52025-51-1 95%+
0.5g
$377.0 2023-09-07
Life Chemicals
F1908-1773-1g
N2,N2-dipropylpyridine-2,5-diamine
52025-51-1 95%+
1g
$397.0 2023-09-07
Life Chemicals
F1908-1773-2.5g
N2,N2-dipropylpyridine-2,5-diamine
52025-51-1 95%+
2.5g
$794.0 2023-09-07

Additional information on N2,N2-dipropylpyridine-2,5-diamine

Introduction to N2,N2-dipropylpyridine-2,5-diamine (CAS No: 52025-51-1)

N2,N2-dipropylpyridine-2,5-diamine is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the Chemical Abstracts Service Number (CAS No) 52025-51-1, has garnered attention due to its potential in various biochemical and medicinal chemistry contexts. The molecular framework of N2,N2-dipropylpyridine-2,5-diamine consists of a pyridine core substituted with two propyl groups and two amino functionalities at the 2 and 5 positions, making it a valuable intermediate in the synthesis of more complex molecules.

The structural peculiarities of N2,N2-dipropylpyridine-2,5-diamine contribute to its remarkable reactivity and functionality. The presence of amino groups allows for further derivatization, enabling the creation of a wide array of pharmacophores. This flexibility has made it a subject of interest in the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted the compound's role in designing molecules with enhanced binding affinity and selectivity, which are crucial for drug development.

In the context of contemporary research, N2,N2-dipropylpyridine-2,5-diamine has been explored for its potential applications in the field of enzyme inhibition. Studies have demonstrated that derivatives of this compound can interact with specific enzymatic targets, modulating their activity. This capability is particularly relevant in the treatment of metabolic disorders and inflammatory conditions, where precise enzymatic regulation is essential. The compound's ability to serve as a scaffold for designing enzyme inhibitors underscores its importance in drug discovery efforts.

Furthermore, the pharmacokinetic properties of N2,N2-dipropylpyridine-2,5-diamine have been investigated to assess its suitability for therapeutic use. Research indicates that modifications to its molecular structure can influence its absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these parameters, scientists aim to develop derivatives with improved bioavailability and reduced toxicity. Such efforts are critical in ensuring that potential drug candidates are not only effective but also safe for clinical use.

The synthesis of N2,N2-dipropylpyridine-2,5-diamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies have been employed to streamline the process, making it more efficient and scalable. Techniques such as catalytic hydrogenation and nucleophilic substitution play pivotal roles in constructing the desired molecular framework. These synthetic strategies are essential for producing sufficient quantities of the compound for both research and commercial purposes.

From a computational chemistry perspective, N2,N2-dipropylpyridine-2,5-diamine has been subjected to detailed molecular modeling studies. These studies aim to elucidate its interactions with biological targets at an atomic level. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers gain insights into the compound's binding mechanisms and potential side effects. This information is invaluable for designing next-generation drugs with improved efficacy and safety profiles.

The role of N2,N2-dipropylpyridine-2,5-diamine in material science has also emerged as an area of interest. Its unique structural features make it a candidate for developing novel materials with specific properties. For instance, derivatives of this compound have been explored as ligands in coordination chemistry, where they can stabilize metal centers for catalytic applications. Additionally, their ability to form stable complexes with other molecules opens up possibilities in areas such as sensors and nanotechnology.

Environmental considerations have prompted research into the ecological impact of N2,N2-dipropylpyridine-2,5-diamine and its derivatives. Studies have assessed its biodegradability and toxicity to aquatic organisms. By understanding these environmental profiles, researchers can develop more sustainable synthetic routes that minimize ecological footprints. This aligns with global efforts to promote green chemistry principles and reduce hazardous waste generation.

The commercial significance of N2,N2-dipropylpyridine-2,5-diamine is reflected in its increasing demand across various industries. Pharmaceutical companies are particularly interested in leveraging this compound as a building block for new drugs targeting diverse therapeutic areas. Its versatility has also caught the attention of agrochemical firms exploring novel pesticides with improved efficacy and environmental compatibility. As demand grows, so does the need for robust supply chains that ensure consistent quality and availability.

In conclusion, N2,N2-dipropylpyridine-2,5-diamine (CAS No: 52025-51-1) stands out as a multifaceted compound with broad applications in chemical synthesis、pharmacology、and material science。Its unique structural features offer numerous opportunities for innovation,making it a cornerstone in modern research endeavors。As scientific understanding evolves,the potential uses for this compound will undoubtedly expand,further solidifying its importance in advancing scientific knowledge and technological progress。

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited